molecular formula C18H18F2N4O3S B2928961 N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 398996-31-1

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No. B2928961
CAS RN: 398996-31-1
M. Wt: 408.42
InChI Key: UBZJJMQGGMRRJF-UHFFFAOYSA-N
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Description

“N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide” is a chemical compound with the molecular formula C18H18F2N4O3S . It has an average mass of 408.422 Da and a mono-isotopic mass of 408.106781 Da .

Scientific Research Applications

Organic Synthesis Building Block

The presence of the difluoromethoxy and nitrophenyl groups makes this compound a valuable building block in organic synthesis. It can be used to synthesize a wide range of complex molecules, particularly in the development of new pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, the piperazine ring is a common motif found in many drug molecules. This compound could serve as a precursor for the synthesis of potential therapeutic agents, especially in the realm of central nervous system disorders, where piperazine derivatives are known to interact with various neurotransmitter receptors .

Material Science

The isocyanate group in similar compounds is known for its reactivity with alcohols to form polyurethanes, which are used in coatings, adhesives, and foams. This compound could be investigated for its potential applications in creating new materials with unique properties .

Agricultural Chemistry

Compounds with nitrophenyl groups have been explored for their use in agricultural chemistry, particularly as pesticides or herbicides. The specific structure of this compound might offer a new approach to pest control, with further research needed to assess its efficacy and safety .

Fluorescence Studies

The difluoromethoxy group can potentially alter the electronic properties of aromatic systems, leading to changes in fluorescence. This compound could be used in fluorescence studies to develop new probes or sensors for biological and chemical detection .

Catalysis

The structural features of this compound suggest potential use as a ligand in catalysis. Its ability to coordinate to metals could be harnessed to develop new catalytic systems for a variety of chemical reactions .

Analytical Chemistry

Given its unique structure, this compound could be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various matrices .

Environmental Science

The reactivity of the isocyanate group with water to form amines and carbon dioxide could be studied for its potential applications in environmental science, such as in the capture and conversion of pollutants .

Mechanism of Action

Target of Action

The primary target of N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide interacts with DHFR, inhibiting its function . This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption leads to a decrease in DNA synthesis and cell growth.

Result of Action

The inhibition of DHFR by N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide leads to a decrease in DNA synthesis and cell growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S/c19-17(20)27-16-7-1-13(2-8-16)21-18(28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)24(25)26/h1-8,17H,9-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJJMQGGMRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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